molecular formula C24H26N2O3S B3533430 N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B3533430
M. Wt: 422.5 g/mol
InChI Key: UZBVPSLDXKDWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the indole-3-carboxamide family and acts as a potent agonist of the CB1 and CB2 receptors.

Mechanism of Action

N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune response. By activating these receptors, N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and physiological effects:
N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and activating the endocannabinoid system. Additionally, N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of activating these receptors in a controlled manner. However, one limitation is that N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.

Future Directions

There are several future directions for research on N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide on the endocannabinoid system and its potential for addiction and abuse. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide to optimize its therapeutic potential.

Scientific Research Applications

N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. Additionally, N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been investigated for its potential in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-18-8-10-20(11-9-18)17-26(30(3,28)29)23-14-12-21(13-15-23)24(27)25-16-22-7-5-4-6-19(22)2/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBVPSLDXKDWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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